molecular formula C5H8ClN3O B2537561 (6-Aminopyridazin-3-yl)methanol hydrochloride CAS No. 2060043-43-6

(6-Aminopyridazin-3-yl)methanol hydrochloride

Cat. No. B2537561
CAS RN: 2060043-43-6
M. Wt: 161.59
InChI Key: MGENEILFGHFAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Aminopyridazin-3-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2060043-43-6 . It has a molecular weight of 161.59 and its molecular formula is C5H8ClN3O . The compound is a solid in physical form .


Molecular Structure Analysis

The InChI code for “(6-Aminopyridazin-3-yl)methanol hydrochloride” is 1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(6-Aminopyridazin-3-yl)methanol hydrochloride” is a solid . It has a melting point of 154-155°C . The compound should be stored at room temperature and away from moisture . and 98% .

Scientific Research Applications

Drug Discovery and Development

The pyridazine ring, which is a part of the “(6-Aminopyridazin-3-yl)methanol hydrochloride” compound, has unique physicochemical properties that contribute to its applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .

Molecular Recognition

The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development . These properties contribute to unique applications in molecular recognition .

FDA-Approved Drugs

The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Monoamine Oxidase (MAO) Inhibitor

The approved pyridazine-containing drug minaprine was used as a monoamine oxidase (MAO) inhibitor . It was approved in France in 1972 as an atypical antidepressant but was withdrawn in 1996 due to an unacceptable incidence of convulsions .

Human Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist

The approved pyridazine-containing drug relugolix is a non-peptidic human gonadotropin-releasing hormone (GnRH) receptor antagonist .

Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2)

The approved pyridazine-containing drug deucravacitinib is an allosteric inhibitor of tyrosine kinase 2 (TYK2) .

Agricultural Applications

3-Alkoxypyridazines, which are related to “(6-Aminopyridazin-3-yl)methanol hydrochloride”, have found application in the agricultural arena where a series of 6-(benzyloxy)pyridazin-3-amine derivatives has been studied for their potential to function as weed killers .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

(6-aminopyridazin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c6-5-2-1-4(3-9)7-8-5;/h1-2,9H,3H2,(H2,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGENEILFGHFAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Aminopyridazin-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.